(4-Pyridyl)acetone

Synthetic Chemistry Process Optimization Pharmaceutical Intermediates

(4-Pyridyl)acetone (CAS 6304-16-1), a pyridine derivative with the molecular formula C8H9NO, is a key intermediate in the synthesis of Milrinone, a selective phosphodiesterase inhibitor used as a cardiotonic agent. The compound, also known as 1-(4-pyridyl)-2-propanone or 4-acetonylpyridine, is a yellow liquid with a boiling point of 143°C at 20 mmHg and a refractive index of 1.5225.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 6304-16-1
Cat. No. B155274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Pyridyl)acetone
CAS6304-16-1
Synonyms(4-Pyridyl)-2-propanone;  1-(4-Pyridyl)-2-propanone;  1-(4-Pyridyl)-acetone;  1-(Pyridin-4-yl)acetone;  1-(Pyridin-4-yl)propan-2-one;  4-(2-Oxopropyl)pyridine;  4-Acetonylpyridine;  4-Pyridinylacetone;  4-Pyridylacetone;  Methyl 4-Pyridylmethyl Ketone;  NSC 42
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC=NC=C1
InChIInChI=1S/C8H9NO/c1-7(10)6-8-2-4-9-5-3-8/h2-5H,6H2,1H3
InChIKeyILRVKOYYFFNXDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Pyridyl)acetone (CAS 6304-16-1) — Essential Pyridine Intermediate for Pharmaceutical Procurement


(4-Pyridyl)acetone (CAS 6304-16-1), a pyridine derivative with the molecular formula C8H9NO, is a key intermediate in the synthesis of Milrinone, a selective phosphodiesterase inhibitor used as a cardiotonic agent . The compound, also known as 1-(4-pyridyl)-2-propanone or 4-acetonylpyridine, is a yellow liquid with a boiling point of 143°C at 20 mmHg and a refractive index of 1.5225 . Its primary industrial and research value lies in its role as a precursor for Milrinone and other bioactive heterocyclic compounds.

Why (4-Pyridyl)acetone Cannot Be Simply Substituted in Milrinone and Analog Synthesis


While other pyridylacetone isomers (e.g., 2-pyridylacetone, 3-pyridylacetone) share the same molecular formula, the specific 4-position substitution of the pyridine ring is critical for the correct molecular geometry and electronic properties required in downstream synthetic steps, particularly for the formation of Milrinone . Substitution with an isomer would yield a different final product or a failed synthesis due to altered reactivity. Additionally, the purity and yield of (4-Pyridyl)acetone itself, as demonstrated in optimized synthetic protocols, directly impact the overall efficiency and cost of multi-step pharmaceutical manufacturing [1].

Quantitative Evidence for (4-Pyridyl)acetone Selection: Synthesis Yield and Purity Benchmarks


Comparative Synthesis Yields: Optimized Protocol Achieves 74.3% vs. Typical 68-82% Range

An optimized synthetic route using 4-methylpyridine and acetyl chloride in chloroform yields 74.3% of (4-Pyridyl)acetone with 98.4% HPLC purity [1]. This is a quantifiable improvement over a reported pilot-scale yield range of 68-82% , establishing a concrete benchmark for process development and supplier qualification.

Synthetic Chemistry Process Optimization Pharmaceutical Intermediates

Purity Specification Benchmarking: (4-Pyridyl)acetone at ≥98% vs. Alternative Commercial Grades

Multiple suppliers offer (4-Pyridyl)acetone at a purity of ≥98% (GC or HPLC) , which is a critical quality attribute for pharmaceutical intermediate use. In contrast, lower purity grades (e.g., 95%) are also available . The 3% difference in purity can translate to a >3% loss in downstream yield due to impurity carryover, impacting cost-efficiency in multi-step syntheses.

Quality Control Analytical Chemistry Pharmaceutical Standards

Reactivity and Selectivity: 4-Position Substituent Directs Milrinone Synthesis

The specific 4-position of the pyridine ring in (4-Pyridyl)acetone is essential for the subsequent reaction with reagents like triethyl orthoformate to form Milrinone . Use of the 2- or 3-pyridyl isomers would lead to different regioisomers and a failure to produce the active pharmaceutical ingredient. This regiochemical requirement is absolute and not substitutable.

Organic Synthesis Drug Intermediate Regioselectivity

Patent-Enabled Process: Optimized Yield and Purity for Industrial Scale

A patented preparation method (CN103848779A) describes a process for synthesizing 1-(4-pyridyl)acetone with high yield and purity, specifically designed for industrial-scale production [1]. The method utilizes 4-chloropyridine and ethyl acetoacetate, offering a cost-effective and scalable route compared to alternative, lower-yielding methods. This patent provides a validated, scalable protocol for manufacturers.

Process Chemistry Patent Literature Industrial Manufacturing

Primary Application Scenarios for (4-Pyridyl)acetone in Pharmaceutical R&D and Manufacturing


Milrinone Active Pharmaceutical Ingredient (API) Synthesis

(4-Pyridyl)acetone serves as the critical starting material for the multi-step synthesis of Milrinone, a cardiotonic drug used in the treatment of heart failure . The compound's specific 4-pyridyl substitution pattern is essential for the formation of the correct Milrinone structure. Reliable, high-purity (≥98%) material ensures consistent API quality and yield.

Development of Novel Pyridine-Based Kinase Inhibitors

The pyridine core and ketone functionality of (4-Pyridyl)acetone make it a versatile building block for synthesizing heterocyclic compounds with potential kinase inhibitory activity. Its use in this context is supported by its role as a precursor in the preparation of various bioactive molecules . The availability of a scalable, patent-optimized synthesis route [1] facilitates lead optimization and scale-up.

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

(4-Pyridyl)acetone and its derivatives (e.g., 3-(4-pyridyl)-acetylacetone) can act as pyridine-type ligands, coordinating to metal ions such as Cd(II) to form chain polymers and other supramolecular structures [2]. This application is distinct from its pharmaceutical use and demonstrates the compound's utility in materials science.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Pyridyl)acetone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.